Home > Products > Building Blocks P9224 > 1-Benzyl-4-nitro-1H-pyrazole
1-Benzyl-4-nitro-1H-pyrazole - 88095-61-8

1-Benzyl-4-nitro-1H-pyrazole

Catalog Number: EVT-295940
CAS Number: 88095-61-8
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,5-Diamino-4-nitro-1H-pyrazole

  • Compound Description: This compound serves as a precursor in the synthesis of high-energy and insensitive energetic materials. The research highlights the challenges associated with C–N bond activation on monocyclic rings like pyrazoles due to high energy barriers. []

N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

  • Compound Description: The paper describes the crystal structure of this compound, highlighting an intramolecular N—H⋯O hydrogen bond and dihedral angles within the molecule. []

4-Nitro-1H-pyrazole

  • Compound Description: This compound acts as a linker in the synthesis of novel zinc metal-organic chains. These chains exhibit one-dimensional structures and demonstrate anticancer potential. The research emphasizes the relationship between the structural networks of these materials and their antitumor properties. []

5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP)

  • Compound Description: CMNP is widely studied for its use as an abscission agent in citrus fruit and displays herbicidal activity. Its mode of action involves lipid signaling, impacting processes like fruit loosening, plant decline, and senescence. [, , , , , ]

3,5-Dimethyl-4-nitro-1H-pyrazole (Hdmnpz)

  • Compound Description: Hdmnpz acts as a ligand in the formation of cationic complexes with palladium and silver. The research focuses on how counterions like tetrafluoroborate, trifluoromethanesulfonate, and nitrate influence the supramolecular assembly and hydrogen bonding patterns within these complexes. [, ]

1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole

  • Compound Description: This compound serves as a starting point for developing Receptor Interacting Protein 1 (RIP1) kinase inhibitors. RIP1 kinase inhibitors hold potential therapeutic value for diseases related to necrosis. []

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole

  • Compound Description: The study focuses on the supramolecular assembly of this compound, driven by N—H⋯O, N interactions leading to columnar stacking and the formation of R42(12) ring motifs via hydrogen bonding. []

1-Benzyl-5-nitro-1H-indazole

  • Compound Description: The research investigates the crystal structure of this compound, highlighting its dimer formation through C—H⋯O hydrogen bonds and the role of π–π stacking interactions in its crystal packing. []

1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide

  • Compound Description: The study determines the crystal structure of this compound, revealing the near-perpendicular orientation of the pyrrole and benzyl rings and the formation of inversion dimers through N—H⋯O hydrogen bonds. []

1-Benzyl-4-ferrocenyl-1H-[1,2,3]-triazole

  • Compound Description: When incorporated into a carbon nanotube modified glassy carbon electrode, this compound exhibits excellent electrocatalytic activity for hydrazine oxidation. []

1-Benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)benzamide

  • Compound Description: This compound, along with its analogs featuring different aromatic rings, has been investigated for its potential as a serotonin-3 (5-HT3) receptor antagonist. []

6-Amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine

  • Compound Description: The paper describes five distinct synthetic routes to prepare this compound, utilizing different starting materials and cyclization strategies. []

[1‐Benzyl‐3‐(2‐pyridyl)‐1H‐pyrazole‐κ2N2,N3]dichloridopalladium(II)

  • Compound Description: This palladium complex incorporates 1-benzyl-3-(2-pyridyl)-1H-pyrazole as a ligand, coordinating to the Pd(II) center through two nitrogen atoms. The crystal structure reveals the formation of dimers through C—H⋯π interactions, further linked by weak C—H⋯Cl interactions. []
  • Compound Description: This series of novel compounds involves linking a carbohydrate moiety, specifically a protected xylose derivative, to the 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate core. []

3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)

  • Compound Description: DMNPC is a useful reagent in organic synthesis, specifically for the preparation of guanidines from amines via nitroguanidines. Its synthesis has been optimized for this purpose. []

10-Nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines

  • Compound Description: This series of compounds has been investigated for their antibacterial and free radical scavenging activities. []

1-Methyl-4-nitro-1H-imidazole Derivatives

  • Compound Description: This class of compounds, featuring various substituents at the 5-position of the imidazole ring, has been explored for its antibacterial activity against both Gram-positive and Gram-negative bacteria, including Helicobacter pylori. []

3,5-Bis(dinitromethyl)-4-nitro-1H-pyrazole and its Salts

  • Compound Description: This highly nitrated pyrazole derivative, along with its potassium and dihydrazinium salts, exhibits promising properties for energetic material applications. The potassium salt forms a three-dimensional metal-organic framework (MOF) with high thermal stability and detonation performance. The dihydrazinium salt demonstrates good density and superior thermal stability due to its extensive hydrogen-bonding network. []

4-Nitro-1H-imidazol-5-yl Di- and Tri-carbonyl Compounds

  • Compound Description: These compounds are key intermediates in a new synthetic route to imidazo[4,5-b]pyridines. They can be reductively cyclized to form 4-hydroxyimidazo[4,5-b]pyridinones. []

Bromo-1-nitro-1H-pyrazoles

  • Compound Description: The selective thermolysis of these compounds can lead to the formation of either 3-nitro-1H-pyrazoles or 4-nitro-1H-pyrazoles, depending on the reaction conditions. []

Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

  • Compound Description: This compound, featuring a nitroimidazole core, has been structurally characterized by X-ray crystallography. []

Triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate

  • Compound Description: This phosphorimidate derivative of a nitroimidazole can react with aryl isocyanates to yield 2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles. []

1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole

  • Compound Description: This compound exhibits bifurcated C-Br...O halogen-nitro bonds in its crystal structure. []

2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles

  • Compound Description: This series of compounds, incorporating a nitroimidazole moiety linked to a 1,3,4-thiadiazole ring, has been evaluated for its antibacterial activity. []
  • Compound Description: These compounds are synthesized via the Knoevenagel reaction and exist as E and Z isomers. []

4(3)-Substituted 3(4)-Nitro-1H-pyrroles and 3-Substituted 4-Methyl-2-tosyl-1H-pyrroles

  • Compound Description: These compounds are synthesized using tosylmethyl isocyanide (TosMIC) and nitroolefins. []

(Z)-3-(9-Anthryl)-2-(4-nitro-1H-imidazol-1-yl)-1-p-tolylprop-2-en-1-one

  • Compound Description: This compound features a nitroimidazole unit linked to an anthracene moiety through a propenone bridge. []

3-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)pyrazole and 4-Nitro-3(5)-β-D-ribofuranosylpyrazole

  • Compound Description: These compounds represent C-nucleosides, where the pyrazole ring is directly attached to a carbohydrate moiety. []

3,5-Dimethyl-1H-pyrazole-1-carbodithioates

  • Compound Description: These compounds are highly versatile dithiocarbamate RAFT agents for controlling radical polymerization, displaying broad applicability for various monomers. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: FN-1501 is a potent inhibitor of FLT3 and CDK kinases, showing promising antiproliferative activity against acute myeloid leukemia (AML) cells. []

5-(Aryl)-3-phenyl-1H-pyrazole Derivatives

  • Compound Description: This class of compounds exhibits a broad range of biological activities, including antimicrobial and antifungal properties. []

2-(5-Nitro-1H-benzimidazol-2-yl)-4-bromophenol and its Metal Complexes

  • Compound Description: This compound and its transition metal complexes have been investigated for their antimicrobial activities. []

Potassium 4-(5-Amino-3-nitro-1H-1,2,4-triazol-1-yl)-3,5-dinitropyrazole (KCPT)

  • Compound Description: KCPT is a three-dimensional (3D) energetic metal-organic framework (MOF) with exceptional heat resistance and promising detonation performance. []

1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety in Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives

  • Compound Description: This series of compounds focuses on the influence of the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole-4-yl group on the binding affinity and selectivity profile towards different adenosine receptor subtypes. []

1‐(3‐Chloropyridin‐2‐yl)‐3‐(difluoromethyl)‐1H‐pyrazole‐4‐carboxamide Derivatives

  • Compound Description: These novel pyrazole carboxamide derivatives display significant nematocidal activity. []

1-Aryl-1H-pyrazole-3,4-dicarboxylate Derivatives

  • Compound Description: This series of compounds exhibits diverse hydrogen-bonding patterns, ranging from complex framework structures to simple cyclic dimers, depending on the substituents on the pyrazole ring. []

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

  • Compound Description: These novel compounds display promising antifungal activity against various phytopathogenic fungi, with some exhibiting greater potency than the commercial fungicide boscalid. []

3′-(1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl)-1′-methyl-4′-phenyl-2H-spiro[acenaphthylene-1,2′-pyrrolidine]-2-one (BTANP)

  • Compound Description: This compound shows promising antimicrobial activity against selected bacterial and fungal strains. []
Source and Classification

1-Benzyl-4-nitro-1H-pyrazole is classified as a pyrazole derivative, which is part of a larger class of compounds known for their diverse biological activities. It can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes .

Synthesis Analysis

Methods

The synthesis of 1-Benzyl-4-nitro-1H-pyrazole can be achieved through several methodologies, often involving multi-step reactions starting from simpler precursors. A common synthetic route includes the nitration of 1-benzyl-1H-pyrazole under controlled conditions using strong acids such as sulfuric and nitric acid. This process typically requires careful temperature management to ensure selective nitration at the desired position.

Technical Details

The reaction conditions for synthesizing 1-Benzyl-4-nitro-1H-pyrazole may involve:

  • Reagents: Nitric acid, sulfuric acid.
  • Temperature: Controlled to prevent over-nitration.
  • Purification: Commonly involves recrystallization or chromatography to isolate the product in high purity.
Molecular Structure Analysis

Structure

The molecular structure of 1-Benzyl-4-nitro-1H-pyrazole consists of a five-membered pyrazole ring with distinct substituents:

  • Benzyl group at the 1-position.
  • Nitro group at the 4-position.

Data

The compound has a molecular weight of approximately 189.20 g/mol. The structural formula can be represented as follows:

C10H9N3O2\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}_{2}

This structure contributes to its reactivity and potential applications in various chemical reactions.

Chemical Reactions Analysis

Reactions

1-Benzyl-4-nitro-1H-pyrazole participates in various chemical reactions, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Oxidation: The compound can undergo oxidation reactions, particularly involving the conversion of functional groups.
  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Technical Details

Common reagents used in these reactions include:

  • Reducing agents: Hydrogen gas, palladium on carbon.
  • Nucleophiles: Halides or alkoxides for substitution reactions .
Mechanism of Action

The mechanism of action for 1-Benzyl-4-nitro-1H-pyrazole is primarily dependent on its application in medicinal chemistry. In biological systems, this compound may interact with specific enzymes or receptors, influencing their activity through binding interactions. Notably, the nitro group can be bioreduced to form reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects such as anticancer or antimicrobial activities .

Physical and Chemical Properties Analysis

Physical Properties

1-Benzyl-4-nitro-1H-pyrazole is typically a solid at room temperature with a melting point that varies based on purity but generally falls within the range of common organic compounds.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant data regarding its properties can often be found in chemical databases or supplier specifications .

Applications

Scientific Uses

1-Benzyl-4-nitro-1H-pyrazole has several applications across different scientific fields:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent and for other therapeutic applications due to its ability to modulate enzyme activity.
  • Material Science: Used as a building block in the synthesis of more complex heterocyclic compounds, contributing to advancements in polymer and catalyst development.
  • Biological Research: Explored for its biological activities, including antimicrobial properties, making it a candidate for further drug development studies .
Introduction to 1-Benzyl-4-nitro-1H-pyrazole in Medicinal Chemistry

Historical Context of Pyrazole Derivatives in Drug Discovery

Pyrazole derivatives have established a prominent position in medicinal chemistry since their first synthetic emergence in the late 19th century. The foundational work of Knorr in 1883 marked a pivotal milestone through the cyclocondensation of β-diketones with hydrazine derivatives, yielding substituted pyrazoles and establishing a versatile synthetic pathway that remains relevant today [1] [8]. This heterocyclic nucleus evolved from a chemical curiosity to a privileged scaffold in pharmaceutical development, evidenced by its incorporation into numerous clinically significant agents. The trajectory of pyrazole-based drug discovery accelerated dramatically in the late 20th century with the development of celecoxib (a potent COX-2 inhibitor), rimonabant (a CB1 receptor antagonist for obesity management), and CDPPB (an antipsychotic targeting metabotropic glutamate receptors) [1] [8]. These therapeutic breakthroughs collectively validated the pyrazole scaffold as a versatile framework capable of interacting with diverse biological targets.

The structural evolution toward nitro-substituted benzylpyrazoles represents a specialized branch of pyrazole chemistry. The strategic incorporation of the benzyl group at N1 significantly enhanced the pharmacokinetic properties and target affinity of these molecules by increasing lipophilicity and enabling π-stacking interactions within enzyme binding pockets. Concurrently, the nitro group (-NO₂) emerged as a critical pharmacophoric element, functioning not only as a strong electron-withdrawing group influencing electronic distribution but also participating in crucial binding interactions through its distinctive geometry and polarity. The synthesis of 1-benzyl-4-nitro-1H-pyrazole derivatives became increasingly sophisticated through methodological advancements, including transition metal-catalyzed couplings and regioselective substitutions, enabling medicinal chemists to explore complex structure-activity relationships [1] [8]. These synthetic innovations facilitated the systematic exploration of this chemical space, particularly in kinase-targeted drug discovery programs where precise molecular recognition is paramount.

Table 1: Historical Milestones in Pyrazole-Based Drug Development

Time PeriodKey AdvancementRepresentative CompoundTherapeutic Application
1883First synthetic pyrazole derivativesKnorr's pyrazoleChemical novelty
Late 20th CenturyCOX-2 selective inhibitorsCelecoxibAnti-inflammatory
Early 21st CenturyCB1 receptor antagonistsRimonabantAnti-obesity
2010sKinase inhibitor scaffolds1-Benzyl-4-nitro-1H-pyrazole derivativesTargeted cancer therapy

Structural Significance of Nitro-Substituted Benzylpyrazoles

The molecular architecture of 1-benzyl-4-nitro-1H-pyrazole integrates three strategically positioned elements that synergistically confer distinctive physicochemical and biochemical properties. The pyrazole core serves as an electron-rich aromatic heterocycle with π-excess character, directing electrophilic substitution preferentially to the C4 position while rendering C3 and C5 susceptible to nucleophilic attack [1] [8]. This inherent electronic bias profoundly influences synthetic modification strategies and intermolecular interactions. The benzyl substituent at N1 substantially enhances the scaffold's hydrophobicity, facilitating penetration through biological membranes and enabling extensive π-system interactions with hydrophobic enzyme pockets. Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the benzyl ring's electronic and steric properties significantly modulate biological activity. Electron-withdrawing groups (particularly halogens at para positions) generally enhance kinase binding affinity, as evidenced by the superior RIP1 inhibition of 1-(2,4-dichlorobenzyl) analogues compared to unsubstituted derivatives [2].

The nitro group at C4 constitutes the most electronically distinctive feature, functioning as a powerful electron-withdrawing moiety that dramatically reduces electron density across the pyrazole ring. Quantum mechanical calculations reveal that this substitution pattern creates a pronounced dipole moment and lowers the LUMO energy, enhancing electrophilic character and facilitating charge-transfer interactions with biological targets [6]. Computational analyses further indicate that the C4-nitro configuration induces significant polarization within the pyrazole ring, rendering the adjacent C5 position particularly electron-deficient. This electronic perturbation creates a complementary binding surface for interaction with electron-rich regions of kinase domains. The position of nitro substitution is functionally critical – comparative molecular docking studies demonstrate that 4-nitro isomers establish more favorable hydrogen-bonding networks with kinase catalytic residues than their 3-nitro or 5-nitro counterparts [6]. Additionally, the nitro group serves as a versatile synthetic handle for further chemical elaboration, enabling reduction to amino derivatives or conversion to other functional groups to optimize pharmacological properties.

Table 2: Electronic and Steric Effects of Substituents on 1-Benzyl-4-nitro-1H-pyrazole Properties

PositionSubstituent TypeElectronic EffectBiological Consequence
N1 BenzylPara-halogenIncreased lipophilicity & electron deficiencyEnhanced kinase binding affinity
N1 BenzylOrtho-substituentIncreased steric bulkReduced off-target interactions
C4Nitro groupStrong electron withdrawalImproved charge-transfer interactions
Benzyl ringElectron-donating groupsReduced electron deficiencyDecreased target affinity

Role of 1-Benzyl-4-nitro-1H-pyrazole in Kinase Inhibition Research

The emergence of 1-benzyl-4-nitro-1H-pyrazole derivatives as kinase inhibitors represents a significant advancement in targeted therapeutic development, particularly within oncology and inflammation research. These compounds demonstrate remarkable versatility in engaging diverse kinase targets through distinct binding mechanisms. Structural biology insights reveal that the scaffold's effectiveness stems from its ability to adopt multiple binding conformations within kinase active sites. Co-crystallization studies with Aurora-A kinase demonstrate that the 1-benzyl-4-nitro-1H-pyrazole moiety can engage either the P-loop (phosphate-binding loop) or interact specifically with Thr217 in the post-hinge region, depending on the benzyl substitution pattern [4]. This conformational adaptability enables the design of inhibitors with tailored selectivity profiles, allowing researchers to navigate the challenging selectivity landscape of kinase inhibition.

In the context of necroptosis regulation, 1-benzyl-4-nitro-1H-pyrazole derivatives have shown exceptional promise as Receptor Interacting Protein 1 (RIP1) kinase inhibitors. Systematic SAR optimization originating from the lead compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a; Kd = 0.35 μM) yielded the potent derivative 4b (Kd = 0.078 μM against RIP1 kinase, EC₅₀ = 0.160 μM in necroptosis inhibition) [2]. This derivative exhibited significant protective effects in an L-arginine-induced pancreatitis mouse model, validating the therapeutic potential of this chemotype for inflammation-driven pathologies. The molecular basis for this enhanced activity was attributed to optimal halogen positioning on the benzyl ring, which strengthened hydrophobic enclosure within the RIP1 kinase binding pocket and facilitated hydrogen bonding between the nitro group and key amino acid residues.

The scaffold's utility extends to anticancer applications through Aurora kinase inhibition. Incorporating the 1-benzyl-4-nitro-1H-pyrazole moiety at the C7 position of imidazo[4,5-b]pyridine-based inhibitors yielded compound 7a, which demonstrated dual Aurora-A/Aurora-B inhibition (IC₅₀ = 0.212 μM and 0.461 μM, respectively) [4]. Subsequent optimization generated derivatives with improved selectivity profiles, such as compound 14d, which exhibited potent Aurora-A inhibition (IC₅₀ = 0.035 μM) while maintaining moderate Aurora-B activity (IC₅₀ = 0.075 μM) [4]. These selectivity differentials were structurally rationalized through distinct binding mode orientations governed by benzyl substituent electronics and sterics. The structural versatility of the scaffold is further evidenced in the development of bis-pyrazole derivatives targeting RIP1 kinase, demonstrating the synthetic adaptability of the core structure for linking pharmacophoric elements in multivalent inhibitor design [7].

Table 3: Kinase Inhibition Profiles of Key 1-Benzyl-4-nitro-1H-pyrazole Derivatives

CompoundKinase TargetInhibition ValueBiological ModelStructural Feature
4bRIP1Kd = 0.078 μMCell necroptosis assay (EC₅₀ = 0.160 μM)2,4-Dichlorobenzyl
7aAurora-AIC₅₀ = 0.212 μMBiochemical assayImidazopyridine conjugate
14dAurora-AIC₅₀ = 0.035 μMBiochemical assayIsoxazolemethyl benzyl
Bis-pyrazoleRIP1Not specifiedPancreatic cancer cell lineDimeric pyrazole

The scaffold's significance in kinase inhibitor development extends beyond immediate therapeutic applications. Its well-defined synthetic accessibility enables rapid generation of structurally diverse libraries for comprehensive SAR exploration. The nitro group serves as a versatile chemical handle for further derivatization, including reduction to amino derivatives or functional group interconversion, providing multidimensional structure-activity landscapes. Additionally, the crystalline nature of many 1-benzyl-4-nitro-1H-pyrazole derivatives facilitates co-crystallization with target kinases, generating high-resolution structural data that illuminate binding mechanics and inform rational design strategies [4]. These attributes collectively establish this chemotype as a valuable template in the medicinal chemist's toolkit for addressing challenging kinase targets.

Properties

CAS Number

88095-61-8

Product Name

1-Benzyl-4-nitro-1H-pyrazole

IUPAC Name

1-benzyl-4-nitropyrazole

Molecular Formula

C10H9N3O2

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

IYZHZCMFLIKMSN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.